2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol
CAS No.: 80528-41-2
Cat. No.: VC1864863
Molecular Formula: C33H34N6O
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80528-41-2 |
|---|---|
| Molecular Formula | C33H34N6O |
| Molecular Weight | 530.7 g/mol |
| IUPAC Name | 2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol |
| Standard InChI | InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 |
| Standard InChI Key | SAJIFZPINIDYBV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 |
| Canonical SMILES | CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 |
Introduction
Chemical Structure and Properties
Molecular Identification
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is registered under the CAS number 80528-41-2 and is commonly abbreviated as H-bpmp in scientific literature . The compound has a molecular formula of C33H34N6O and a molecular weight of approximately 530.7 g/mol. Its structure consists of a central phenol ring with a methyl group at the para position and two identical side chains at the ortho positions, each containing bis(pyridin-2-ylmethyl)amino groups . These structural features create a molecule with multiple coordination sites, making it particularly valuable in metal complexation chemistry. The compound is also known by several synonyms, including "Phenol, 2,6-bis[[bis(2-pyridinylmethyl)amino]methyl]-4-methyl-" in formal chemical nomenclature systems .
Physical and Chemical Characteristics
The physical appearance and solubility profile of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol are determined by its complex structure featuring both polar and non-polar regions. The compound contains six nitrogen atoms from the pyridine rings and amino groups, which can participate in hydrogen bonding and increase its solubility in polar solvents. The presence of the hydroxyl group from the phenol moiety adds to its hydrogen bonding capabilities, while the methyl substituent at the para position provides some hydrophobic character . This combination of functional groups gives the compound versatility in its interaction with different chemical environments, particularly in coordination chemistry where it can bind to metal centers through multiple nitrogen donors and the phenolate oxygen . The presence of multiple coordination sites also contributes to the compound's ability to form stable metal complexes with various transition metal ions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves a multi-step process starting from appropriate precursors. The synthetic route often begins with a 4-methylphenol derivative that is functionalized at the 2 and 6 positions to introduce reactive methylene groups. These reactive sites then undergo further transformations to incorporate the bis(pyridin-2-ylmethyl)amino groups through nucleophilic substitution reactions . The synthetic methodology requires careful control of reaction parameters to ensure regioselectivity and minimize the formation of undesired side products. Alternative synthetic approaches may also be employed, depending on the availability of starting materials and the desired scale of production . The final compound is typically isolated through purification techniques such as recrystallization or column chromatography to achieve the desired level of purity.
Reaction Conditions and Considerations
The successful synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol demands careful attention to reaction conditions to optimize yield and product quality. Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the nucleophilic substitution processes involved in the synthesis. An inert atmosphere is typically maintained throughout the reaction to prevent oxidation of intermediates and the final product, particularly due to the oxidation-sensitive nature of the amino and phenol groups. Temperature control is another critical factor, with reactions often requiring precise thermal management to ensure complete conversion while minimizing decomposition or side reactions. The purification process may involve multiple steps, including extraction, washing, and chromatographic techniques, to remove impurities and obtain the compound with high purity for subsequent applications in coordination chemistry or biological studies .
Coordination Chemistry
Metal Complexation Behavior
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol functions as a versatile ligand in coordination chemistry due to its multiple nitrogen donor atoms and the phenolic oxygen. The compound can act as a tridentate or multidentate chelating agent, forming stable complexes with various transition metals and lanthanides . When coordinating with metal ions, the phenolic hydroxyl group often undergoes deprotonation to form a phenolate anion, which can then bind strongly to the metal center . The pyridine nitrogen atoms in the structure also participate in coordination, creating a three-dimensional binding pocket that can effectively encapsulate metal ions. These coordination characteristics allow H-bpmp to form complexes with diverse geometric arrangements, depending on the metal ion's preferred coordination number and electronic configuration . The stability and reactivity of these metal complexes are influenced by several factors, including pH, temperature, and the specific properties of the metal ion involved.
Factors Affecting Complex Formation
The formation of metal complexes with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is governed by several key factors that influence both the stability and reactivity of the resulting compounds. The pH of the reaction medium plays a crucial role in complex formation, as it affects the protonation state of the phenolic hydroxyl group and the nitrogen donors in the ligand structure. Temperature also significantly impacts the coordination process, with higher temperatures potentially facilitating the formation of thermodynamically favored products while lower temperatures might favor kinetically controlled species . The nature of the metal ion, including its size, charge, and electronic configuration, determines its compatibility with the binding sites available in the H-bpmp ligand . Interestingly, there is no evidence for the formation of 2:1 ligand-to-metal complexes with this compound, suggesting that it may be a weaker chelator compared to related compounds such as 2,6-bis(diphenylphosphinomethyl)pyridine N,P,P'-trioxide chelates . This characteristic influences the stoichiometry and structure of the metal complexes that can be formed with this ligand .
Applications
Analytical Chemistry Applications
In analytical chemistry, 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol has found significant applications, particularly as a chromogenic reagent for the spectrophotometric determination of phosphate ions. The compound forms a distinctive blue complex with phosphate under acidic conditions, enabling sensitive and selective measurement of phosphate concentration in various samples. This property makes it valuable in environmental monitoring, water quality assessment, and biological sample analysis where phosphate determination is critical. The coordination properties of H-bpmp also make it useful in the development of selective sensors for metal ions, where changes in spectroscopic properties upon metal binding can be utilized for detection purposes . Additionally, the compound's ability to form well-defined complexes with specific geometric arrangements has potential applications in structural studies and the modeling of more complex biological systems .
Biological and Medicinal Applications
The metal complexes formed with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol exhibit notable biological activities that hold promise for medicinal applications. Studies have demonstrated that these complexes possess significant antimicrobial properties, potentially offering new approaches to combating bacterial infections. Furthermore, certain metal complexes of H-bpmp have shown anticancer activity, likely due to their ability to interact with biological macromolecules such as DNA or proteins. These interactions can disrupt cellular processes essential for cancer cell survival and proliferation, making them interesting candidates for further development as anticancer agents . The bioactivity of these complexes is influenced by the choice of metal center, with different metals conferring varying levels and types of biological activity. Research into the structure-activity relationships of these complexes continues to expand our understanding of their potential therapeutic applications and may lead to the development of new medicinal compounds with improved efficacy and selectivity .
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